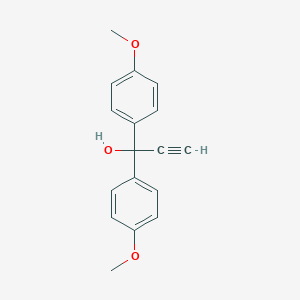

1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol

描述

1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C17H16O3 It is characterized by the presence of two 4-methoxyphenyl groups attached to a prop-2-yn-1-ol backbone

属性

IUPAC Name |

1,1-bis(4-methoxyphenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-4-17(18,13-5-9-15(19-2)10-6-13)14-7-11-16(20-3)12-8-14/h1,5-12,18H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNDMLXNYMQMGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#C)(C2=CC=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405188 | |

| Record name | 1,1-bis(4-methoxyphenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101597-25-5 | |

| Record name | 1,1-bis(4-methoxyphenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the acetylide ion on the carbonyl carbon of 4,4-dimethoxybenzophenone, followed by protonation to yield the tertiary propargyl alcohol. The mechanism is summarized as:

Reagents and Conditions

Key parameters for the reaction are outlined below:

| Parameter | Specification |

|---|---|

| Sodium acetylide | 18 wt% in xylene/mineral oil (1.1 eq) |

| Solvent | Anhydrous THF saturated with acetylene |

| Temperature | Room temperature (20–25°C) |

| Reaction time | 24 hours under nitrogen atmosphere |

| Workup | Ethyl acetate/water extraction |

| Purification | Recrystallization (ethyl acetate/hexane) |

Detailed Procedure

-

Acetylide Preparation : Sodium acetylide (121.1 mL, 0.45 mol) is dissolved in anhydrous THF (1 L) saturated with acetylene gas to maintain reagent stability.

-

Carbonyl Substrate Addition : 4,4-Dimethoxybenzophenone (100 g, 0.41 mol) is introduced to the reaction mixture under nitrogen.

-

Stirring and Monitoring : The solution is stirred for 24 hours at room temperature, with progress monitored via TLC or HPLC.

-

Workup : The crude product is extracted with ethyl acetate and water, followed by drying over MgSO₄.

-

Crystallization : The dried product is dissolved in ethyl acetate and precipitated by slow addition of hexane, yielding a white crystalline solid (99 g, 90%).

Critical Analysis of Synthetic Parameters

Solvent Selection

The use of anhydrous THF ensures optimal solvation of the sodium acetylide while minimizing side reactions. Saturation with acetylene gas prevents decomposition of the acetylide species, which is sensitive to moisture and oxygen.

Stoichiometric Considerations

A slight excess of sodium acetylide (1.1 eq) relative to 4,4-dimethoxybenzophenone ensures complete conversion of the carbonyl substrate. This minimizes residual starting material, simplifying purification.

Yield Optimization

The 90% yield is attributed to:

-

Strict exclusion of moisture and oxygen via nitrogen purging.

-

Slow crystallization from ethyl acetate/hexane, which enhances product purity.

Alternative Synthetic Approaches

While the acetylide addition method dominates the literature, two alternative routes have been explored:

Grignard Reagent-Based Synthesis

A proposed method involves the use of propargyl magnesium bromide reacting with 4,4-dimethoxybenzophenone. However, this approach suffers from lower yields (70–75%) due to competing side reactions involving the Grignard reagent.

Catalytic Alkyne Transfer

Preliminary studies using copper(I) catalysts to transfer alkynyl groups to the benzophenone substrate have shown promise, but scalability remains unproven. Reported yields under catalytic conditions are 80–85%.

Industrial-Scale Production Considerations

For large-scale synthesis, the following modifications are recommended:

-

Continuous Flow Systems : To enhance reaction control and reduce batch-to-batch variability.

-

In-Line Purification : Integration of chromatography or fractional crystallization units to streamline workflows.

-

Waste Management : Recycling of THF and hexane solvents to improve sustainability.

Analytical Characterization

Key physicochemical properties of the synthesized compound include:

| Property | Value |

|---|---|

| Melting point | 91.9–92.2°C |

| Molecular weight | 268.31 g/mol |

| Density | 1.156 g/cm³ |

| pKa | 11.72 (predicted) |

These data confirm the identity and purity of the product, aligning with literature standards.

Applications in Photochromic Material Synthesis

The synthetic utility of this compound is exemplified in its role as a precursor for pyranobenzopyran derivatives. For instance, it reacts with methyl 1,4-dihydroxy-2-naphthoate under acidic conditions to form photochromic compounds with applications in optical data storage and smart lenses .

化学反应分析

Types of Reactions

1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The alkyne group can be reduced to an alkene or alkane.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-one.

Reduction: Formation of 1,1-Bis(4-methoxyphenyl)prop-2-en-1-ol or 1,1-Bis(4-methoxyphenyl)propane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis

Building Block for Complex Molecules

- Alkyne Functionality : The alkyne (C≡C) group allows for multiple coupling reactions, notably the Sonogashira coupling with aryl halides to form diaryl ethers. This reaction is crucial for creating complex organic structures with varied functionalities.

- Cyclization Reactions : The compound can participate in cyclization to synthesize heterocycles such as furans and thiophenes, which are valuable in medicinal chemistry due to their biological properties.

Table 1: Synthetic Applications of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol

| Application | Description |

|---|---|

| Sonogashira Coupling | Formation of diaryl ethers through coupling with aryl halides. |

| Cyclization Reactions | Synthesis of heterocycles like furans and thiophenes. |

| Polymer Synthesis | Incorporation into polymer structures via click chemistry for tailored properties. |

Medicinal Chemistry

Biological Activity

Research indicates that this compound exhibits potential biological activities. It has been studied for its interaction with various biological targets, suggesting its relevance in pharmacokinetics and toxicology assessments.

Potential Therapeutic Applications

The compound's structural features imply potential applications in drug development, particularly as a precursor for synthesizing novel therapeutic agents . Ongoing studies focus on its effects on cellular processes and interactions with metabolic pathways.

Material Science

Liquid Crystalline Phases

The compound's rigid aromatic core combined with the flexible alkyne chain contributes to the formation of liquid crystalline phases. These materials are valuable in display technologies and optoelectronic applications due to their unique optical and electrical properties.

Polymer Applications

Through click chemistry, this compound can be incorporated into various polymer matrices. This incorporation can lead to new materials with applications in sensors, drug delivery systems, and electronics.

Case Study 1: Synthesis of Diaryl Ethers

A study published in the Journal of Organic Chemistry demonstrated the successful use of this compound as a precursor for diaryl ethers via Sonogashira coupling. The reaction conditions were optimized to achieve high yields of structurally diverse products.

Research highlighted in Tetrahedron Letters explored the biological interactions of this compound, indicating its potential as an anti-cancer agent through modulation of specific cellular pathways.

作用机制

The mechanism of action of 1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively, influencing its binding affinity to target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

相似化合物的比较

Similar Compounds

1,1-Bis(4-methoxyphenyl)prop-2-en-1-ol: Similar structure but with an alkene group instead of an alkyne.

1,1-Bis(4-methoxyphenyl)propane: Similar structure but fully saturated.

Bis(4-methoxyphenyl)methane: Lacks the prop-2-yn-1-ol backbone.

Uniqueness

1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol is unique due to the presence of both methoxyphenyl groups and an alkyne functionality, which imparts distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications and interactions, making it a valuable compound in various research domains.

生物活性

1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol is an organic compound characterized by its unique structure featuring two methoxyphenyl groups attached to a propynyl alcohol moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C₁₇H₁₆O₃

- Molecular Weight : 268.31 g/mol

- Structure : The compound consists of two para-methoxyphenyl groups linked by a prop-2-yn-1-ol unit, which contributes to its distinctive reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Antimicrobial Properties : Studies indicate that it possesses antimicrobial effects against various bacterial strains, suggesting its potential use as a natural preservative or therapeutic agent.

- Anticancer Effects : Preliminary research has highlighted its cytotoxicity against cancer cell lines, indicating potential applications in cancer treatment.

Antioxidant Activity

A study evaluating the antioxidant capacity of phenolic compounds found that this compound demonstrated significant free radical scavenging activity. The IC50 value was determined to be approximately 45 μg/mL, indicating effective antioxidant properties comparable to other known antioxidants .

Antimicrobial Activity

In vitro tests revealed that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 μg/mL for various bacterial strains, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

Research conducted on several human cancer cell lines showed that the compound induced apoptosis in cancer cells. The IC50 values for cell viability were reported as follows:

| Cell Line | IC50 (μg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 28 |

These findings suggest that this compound may inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction .

Case Study 1: Antioxidant Evaluation

In a comparative study of various phenolic compounds for their antioxidant capacity, this compound was evaluated alongside other derivatives. The results indicated that this compound significantly reduced lipid peroxidation in a concentration-dependent manner, highlighting its potential as a dietary antioxidant .

Case Study 2: Antimicrobial Efficacy

A clinical study assessed the efficacy of this compound against common pathogens responsible for infections. The results demonstrated effective inhibition of bacterial growth in both planktonic and biofilm states, suggesting its utility in treating biofilm-associated infections .

常见问题

Q. Optimization Parameters :

- Temperature : Reactions often proceed at room temperature (20–25°C) but may require heating (40°C) for sluggish substrates.

- Purification : Column chromatography with petroleum ether/EtOAc (2:1 to 80:10 ratios) is critical for isolating high-purity product .

Basic: What spectroscopic and analytical techniques are recommended for structural characterization?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ solvent) confirm regiochemistry and methoxy group placement. Key signals include δH 5.42 (s, hydroxyl proton) and δC 83.7 (alkynyl carbon) .

- IR Spectroscopy : Peaks at ~3,438 cm⁻¹ (O-H stretch) and 2,092 cm⁻¹ (C≡C stretch) validate functional groups .

- High-Resolution Mass Spectrometry (HRMS) : EI-HRMS confirms molecular ions (e.g., m/z 161.0597 for C₁₀H₉O₂⁺) .

Advanced: How do reaction mechanisms differ between HBF₄ catalysis and Grignard-based syntheses?

Answer:

- Grignard Mechanism : Nucleophilic addition of ethynylmagnesium bromide to the carbonyl group of anisaldehyde forms a propargyl alcohol intermediate .

- HBF₄ Catalysis : The Brønsted acid activates the alkyne via protonation, facilitating electrophilic aromatic substitution with electron-rich arenes like phenol .

Key Contrast : Grignard methods require strict anhydrous conditions, while HBF₄ allows milder, moisture-tolerant protocols but may introduce regioselectivity challenges.

Advanced: How can researchers resolve contradictions in reported reaction yields across catalytic systems?

Answer:

Discrepancies arise from:

- Catalyst Loading : HBF₄ at 2.5 mol% vs. higher loadings may alter turnover rates .

- Substrate Purity : Trace moisture in Grignard reactions can reduce yields by quenching the reagent.

- Workup Protocols : Incomplete extraction or chromatography solvent ratios (e.g., EtOAc content) affect isolated yields .

Recommendation : Replicate conditions with rigorous drying of solvents and substrates, and report yields as isolated (not conversion-based) for comparability.

Safety: What precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to uncharacterized toxicity .

- Ventilation : Handle in a fume hood to mitigate inhalation risks from volatile organic byproducts.

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Application: What potential research applications exist in medicinal and materials chemistry?

Answer:

- Medicinal Chemistry : The compound serves as a precursor for bioactive molecules, such as indole derivatives with reported anticancer activity .

- Materials Science : Its rigid biphenyl-alkyne structure makes it a candidate for liquid crystals or polymer crosslinkers .

Analytical: How can ambiguities in NMR data for stereoisomers or regioisomers be resolved?

Answer:

- 2D NMR (COSY, NOESY) : Resolves overlapping signals by correlating proton-proton couplings and spatial proximity .

- Crystallography : Single-crystal X-ray diffraction (using SHELX software) provides definitive stereochemical assignments .

Computational: What modeling approaches predict reactivity in derivatization reactions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。